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molecular formula C8H11NO2S B2759715 2-Methanesulfonyl-3-methylaniline CAS No. 497227-21-1

2-Methanesulfonyl-3-methylaniline

Cat. No. B2759715
M. Wt: 185.24
InChI Key: GXEXAPQBWDKEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cccc([N+](=O)[O-])c1S(C)(=O)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:15][CH2:16][O:17][C:18](=[O:19])[CH3:20].[CH3:1][c:2]1[c:3]([S:11](=[O:12])(=[O:13])[CH3:14])[c:4]([N+:8]([O-:9])=[O:10])[cH:5][cH:6][cH:7]1>>[CH3:1][c:2]1[c:3]([S:11](=[O:12])(=[O:13])[CH3:14])[c:4]([NH2:8])[cH:5][cH:6][cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
Cc1cccc([N+](=O)[O-])c1S(C)(=O)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1cccc([N+](=O)[O-])c1S(C)(=O)=O

Outcomes

Product
Name
Type
product
Smiles
Cc1cccc(N)c1S(C)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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